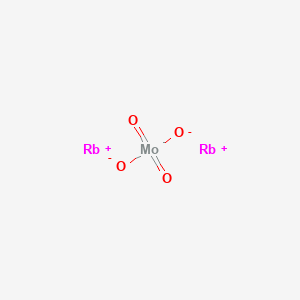

Rubidium molybdate

説明

Rubidium molybdate is an inorganic compound with the chemical formula Rb₂MoO₄. It belongs to the family of alkali metal molybdates, which are known for their unique structural and chemical properties. This compound is a crystalline solid that is typically white or colorless. It is used in various scientific and industrial applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Rubidium molybdate can be synthesized through several methods. One common laboratory method involves the reaction of rubidium carbonate (Rb₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is as follows: [ Rb₂CO₃ + MoO₃ \rightarrow Rb₂MoO₄ + CO₂ ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of rubidium hydroxide (RbOH) and molybdenum trioxide. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 2 RbOH + MoO₃ \rightarrow Rb₂MoO₄ + H₂O ]

化学反応の分析

Types of Reactions: Rubidium molybdate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.

Substitution: this compound can participate in substitution reactions where rubidium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Reactions with other alkali metal salts can lead to the formation of mixed molybdates.

Major Products:

Oxidation: Higher oxidation state molybdenum compounds.

Reduction: Lower oxidation state molybdenum compounds.

Substitution: Mixed alkali metal molybdates.

科学的研究の応用

Chemical Applications

Catalysis

Rubidium molybdate serves as a catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to facilitate these reactions is attributed to the molybdenum component, which is essential for the functioning of various enzymes involved in biochemical pathways .

Reactions Overview

- Oxidation: Can be oxidized to form higher oxidation state compounds using strong oxidizing agents like potassium permanganate.

- Reduction: Can be reduced under specific conditions to yield lower oxidation state molybdenum compounds, often using hydrogen gas or sodium borohydride as reducing agents.

- Substitution: Engages in substitution reactions where rubidium ions are replaced by other cations, allowing for the synthesis of mixed molybdates.

Biological Applications

Enzyme Interactions

Research indicates that this compound may influence biological processes through its role as a source of molybdate ions, which are crucial for the activity of molybdenum cofactor-dependent enzymes. These enzymes play vital roles in nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Medical Imaging and Therapeutics

Ongoing studies are investigating the potential of this compound in medical imaging, particularly as a tracer in positron emission tomography (PET). The unique properties of rubidium isotopes may enhance imaging techniques, providing clearer insights into physiological processes .

Industrial Applications

Specialty Glass and Ceramics

this compound is utilized in the production of specialty glasses and ceramics due to its thermal stability and optical properties. Its incorporation into glass matrices can improve durability and resistance to thermal shock .

Electronics

In electronics, this compound is explored for its potential use in components like photoelectric cells and quantum computing devices. The compound's unique electronic properties make it suitable for applications requiring precise signal generation and processing capabilities .

Material Science Applications

Ferroelectric Materials

Research has highlighted this compound's potential in developing ferroelectric materials. Specifically, lithium this compound has demonstrated promising ferroelectric properties, which could lead to advancements in electronic devices.

Nuclear Research

this compound is relevant in nuclear fuel research, particularly concerning interactions between nuclear oxide fuels and their fission products. Understanding these interactions is critical for improving the safety and efficiency of nuclear reactors.

Comparative Analysis with Other Molybdates

This compound can be compared with other alkali metal molybdates based on their properties and applications:

| Compound | Solubility | Key Applications | Unique Features |

|---|---|---|---|

| Lithium Molybdate | High | Chemical synthesis | High solubility |

| Sodium Molybdate | Moderate | Industrial applications | Cost-effective |

| Potassium Molybdate | Moderate | Fertilizers, corrosion inhibitors | Commonly used in agriculture |

| Cesium Molybdate | Low | Specialty applications | High density |

| This compound | Intermediate | Electronics, specialty glasses | Unique thermal stability |

Case Study 1: Medical Imaging

A study investigated the use of rubidium-82 produced from rubidium salts as a blood flow tracer in PET imaging. The results indicated enhanced imaging quality compared to traditional tracers, highlighting rubidium's potential therapeutic applications .

Case Study 2: Ferroelectric Properties

Research into lithium this compound revealed its ferroelectric characteristics at certain temperatures, suggesting applications in memory storage devices and sensors. The study focused on the relationship between structural properties and electrical performance.

作用機序

The mechanism by which rubidium molybdate exerts its effects involves its interaction with various molecular targets. In catalytic processes, it facilitates the transfer of electrons, thereby accelerating chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.

類似化合物との比較

Rubidium molybdate can be compared with other alkali metal molybdates such as lithium molybdate (Li₂MoO₄), sodium molybdate (Na₂MoO₄), potassium molybdate (K₂MoO₄), and cesium molybdate (Cs₂MoO₄). Each of these compounds has unique properties based on the size and reactivity of the alkali metal cation. For example:

Lithium molybdate: Known for its high solubility in water.

Sodium molybdate: Widely used in industrial applications due to its availability and cost-effectiveness.

Potassium molybdate: Commonly used in fertilizers and as a corrosion inhibitor.

Cesium molybdate: Notable for its high density and stability.

This compound stands out due to its intermediate properties, making it suitable for specialized applications where other molybdates may not be as effective.

生物活性

Rubidium molybdate (RbMoO) is a compound of increasing interest in biological research due to its unique properties and potential applications in various fields, including biochemistry and medicine. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, metabolic implications, and potential therapeutic uses.

This compound crystallizes in an orthorhombic structure with a space group of Pmcn. Its stability range is reported to be between 230°C and 500°C, with lattice parameters a = 6.460 Å, b = 11.27 Å, and c = 8.185 Å at 520°C . Understanding its structural properties is essential for elucidating its biological interactions.

Cellular Uptake and Dynamics

Research indicates that molybdate ions play a crucial role in cellular metabolism. A study employing fluorescence resonance energy transfer (FRET) imaging demonstrated that molybdate uptake in living HEK-293T cells occurs via a specific membrane transporter, with uptake rates influenced by temperature and the presence of competing ions such as sulfate and oxalate . The findings suggest that molybdate transport is not passive diffusion but rather an active process regulated by specific transport mechanisms.

Metabolic Effects

Molybdate exposure has been linked to metabolic disturbances. In a controlled study on mice, exposure to sodium molybdate resulted in significant alterations in serum metabolites, including increases in 5-aminolevulinic acid and glycolic acid, indicating disruptions in amino acid and lipid metabolism . The integration of elementomic and metabolomic analyses provides insights into how molybdate affects metabolic pathways, potentially through its interaction with other metals like cadmium.

Case Study 1: Molybdate Metabolism in Animal Models

In an eight-week study involving male C57 mice, researchers administered sodium molybdate at doses relevant to human exposure (0.01 and 1 mg/kg/day). The results showed significant changes in blood serum metabolites, highlighting the compound's potential to induce metabolic disorders. Notably, cadmium levels were elevated in urine following molybdate exposure, suggesting a possible interaction between these two elements .

Case Study 2: Molybdate Transport Mechanisms

Another investigation focused on the dynamics of molybdate transport in living cells using FRET imaging techniques. The study revealed that the intracellular concentration of molybdate increased over time when exposed to varying concentrations (0.1–100 µM), with significant changes observed in the fluorescence intensity ratio indicative of molybdate uptake . This underscores the importance of understanding transport mechanisms for potential therapeutic applications.

Data Tables

| Study | Organism | Dose | Key Findings |

|---|---|---|---|

| Study 1 | Mice | 0.01 & 1 mg/kg/day | Altered serum metabolites; increased cadmium levels |

| Study 2 | HEK-293T Cells | 0.1–100 µM | Active transport mechanisms identified; temperature-dependent uptake |

特性

IUPAC Name |

dioxido(dioxo)molybdenum;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRIIGHBJCKMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Rubidium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13718-22-4 | |

| Record name | Dirubidium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structure of rubidium trimolybdate hydrate and how was it determined?

A1: Rubidium trimolybdate hydrate (Rb2Mo3O10 · H2O) has a unique chain-like anionic structure. The anion forms a chain with a repeating unit of six molybdenum oxide octahedra (MoO6). Each molybdenum atom within the octahedra is also bonded to two terminal oxygen atoms. Importantly, the anion does not contain any hydroxyl (OH) groups. This structure was determined through single-crystal X-ray diffraction analysis of crystals obtained by slowly transforming a precipitated rubidium molybdate solution at 70°C. []

Q2: What are the different phases observed in this compound at elevated temperatures?

A2: this compound (Rb2MoO4) undergoes phase transitions at specific temperatures. Research indicates transitions at 230°C and 550°C. The exact nature and crystal structures of these phases are not explicitly described in the provided abstracts, but the transitions themselves suggest changes in the arrangement of atoms within the crystal lattice. []

Q3: Has the thermodynamic properties of this compound been studied?

A3: Yes, several studies have investigated the thermodynamic properties of this compound. Researchers have determined the standard enthalpy of formation for both the solid compound (Rb2MoO4) [, ] and the aqueous molybdate ion (MoO42-) [] using calorimetric techniques. Additionally, the heat capacity of this compound has been measured over a temperature range of 300–800 K. [] This data is crucial for understanding the stability and behavior of the compound under various conditions.

Q4: Are there any applications of this compound in material science?

A5: this compound is being investigated for its potential use in ferroelectric materials. [] Specifically, lithium this compound has shown promising ferroelectric properties. This area of research explores the relationship between the compound's structure, electrical properties, and potential applications in electronic devices.

Q5: How does this compound relate to nuclear fuel research?

A6: this compound is relevant to the study of interactions between nuclear oxide fuels and their fission products. The formation of specific compounds, including cesium and rubidium molybdates, is crucial to understand during the operation of nuclear reactors. The thermodynamic data, particularly the standard enthalpies of formation, are essential for modeling these complex chemical interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。